N2-tert-Butyl Substitution vs. N2-Aryl Analogs: Impact on T-Type Calcium Channel Engagement
An N2-tert-butyl thieno[3,4-c]pyrazole benzamide analog (3,4-diethoxybenzamide derivative) demonstrated measurable activity at human Cav3.1 T-type calcium channels with an EC₅₀ of 3.79 μM in a fluorescence-based HTS assay [1]. This contrasts with N2-aryl thieno[3,4-c]pyrazole benzamides—such as those disclosed in NLRP3-targeting patents—which are primarily profiled for inflammasome inhibition rather than ion channel modulation [2]. While direct comparative data for the 3,5-dimethylbenzamide variant are not yet published, the N2-tert-butyl group is the key structural determinant enabling T-type calcium channel engagement within this scaffold class.
| Evidence Dimension | Cav3.1 T-type calcium channel modulation (EC₅₀) |
|---|---|
| Target Compound Data | Not yet reported for CAS 361168-49-2; structural analog (3,4-diethoxybenzamide, N2-tert-butyl) EC₅₀ = 3.79 μM [1] |
| Comparator Or Baseline | N2-aryl thieno[3,4-c]pyrazole benzamides: Cav3.1 activity not reported; profiled for NLRP3 inflammasome inhibition [2] |
| Quantified Difference | Qualitative target-class shift: N2-tert-butyl enables ion channel activity; N2-aryl redirects to inflammasome targets |
| Conditions | Human Cav3.1 expressed in HEK293 cells; fluorescence-based thallium flux assay (PubChem AID 489005) [1] |
Why This Matters
For programs targeting T-type calcium channels (pain, epilepsy, neuroprotection), the N2-tert-butyl substitution is a non-negotiable pharmacophoric requirement that N2-aryl analogs cannot fulfill.
- [1] BindingDB Entry BDBM76971: N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide. EC₅₀: 3.79E+3 nM for Cav3.1 (PubChem AID 489005). View Source
- [2] Nitrogen-containing heterocyclic compound, preparation method therefor and use thereof. CN113195469B, filed January 8, 2020, and published February 10, 2020. View Source
